molecular formula C23H27N3O6S2 B2878151 methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865200-13-1

methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2878151
CAS No.: 865200-13-1
M. Wt: 505.6
InChI Key: GQMDKPMUDMUQAD-VHXPQNKSSA-N
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Description

Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole core, which is known for its diverse biological activities and is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, including the formation of the benzothiazole ring, sulfonamide group attachment, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine or sulfonamide groups, resulting in the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole ring or the ester group, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: Its structural features make it a candidate for studying enzyme interactions, receptor binding, and other biological processes.

    Medicine: The benzothiazole core is known for its pharmacological properties, and this compound may be investigated for its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole core can bind to specific sites, modulating the activity of these targets and leading to various biological effects. The sulfonamide group may also play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.

    Sulfonamide derivatives: Compounds with sulfonamide groups are known for their pharmacological properties, particularly as antibiotics and enzyme inhibitors.

    Ester derivatives: Esters are common functional groups in many biologically active molecules and can influence the compound’s solubility and stability.

Uniqueness

Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of a benzothiazole core, sulfonamide group, and ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S2/c1-5-6-13-25(2)34(29,30)18-10-7-16(8-11-18)22(28)24-23-26(15-21(27)32-4)19-12-9-17(31-3)14-20(19)33-23/h7-12,14H,5-6,13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMDKPMUDMUQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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